molecular formula C24H18N4O7 B11542145 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11542145
M. Wt: 474.4 g/mol
InChI Key: SZOLWDTVXGSHGT-VULFUBBASA-N
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Description

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenoxy group, an acetamido group, and a nitrobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base formation, where an aldehyde reacts with an amine to form an imine. This imine can then undergo further reactions to introduce the cyanophenoxy and nitrobenzoate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C24H18N4O7

Molecular Weight

474.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H18N4O7/c1-33-22-12-16(14-26-27-23(29)15-34-20-5-3-2-4-18(20)13-25)6-11-21(22)35-24(30)17-7-9-19(10-8-17)28(31)32/h2-12,14H,15H2,1H3,(H,27,29)/b26-14+

InChI Key

SZOLWDTVXGSHGT-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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